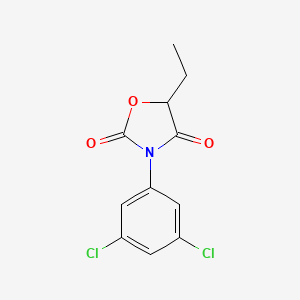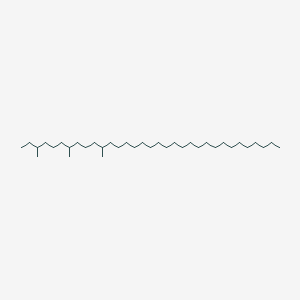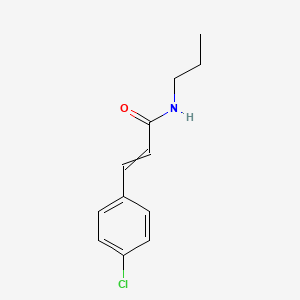
2-Propenamide, 3-(4-chlorophenyl)-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- is an organic compound with the molecular formula C12H14ClNO It is a derivative of propenamide, featuring a chlorophenyl group and a propyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its structural features allow for modifications to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity to certain targets, while the propyl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: This compound features a methoxy group instead of a propyl group, which can alter its reactivity and biological activity.
2-Propenamide, 3-(4-chlorophenyl)-N-hydroxy-:
2-Propenamide, 3-(4-chlorophenyl)-N-(3-hydroxypropyl)-: This compound has a hydroxypropyl group, which can affect its solubility and reactivity.
The uniqueness of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
23784-63-6 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h3-8H,2,9H2,1H3,(H,14,15) |
InChI Key |
JFLZNEOOZPROPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


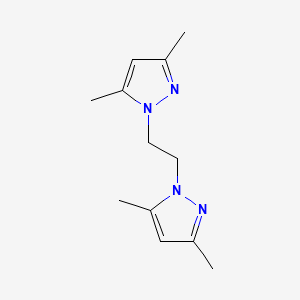
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
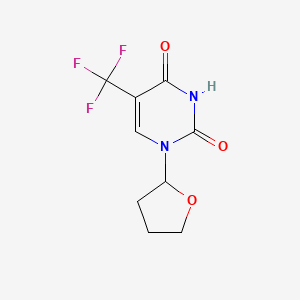
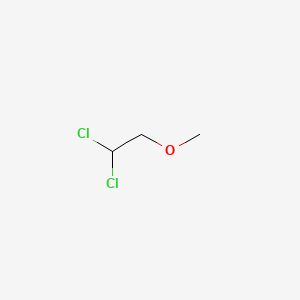
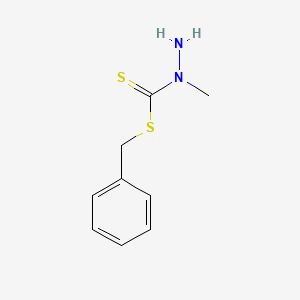
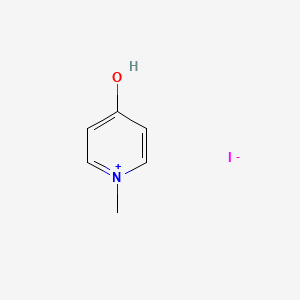
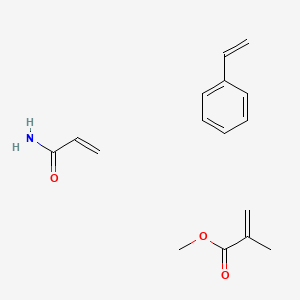

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
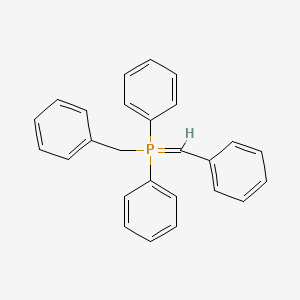
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
